molecular formula C2H5NO B1284221 Acetamide-d5 CAS No. 33675-83-1

Acetamide-d5

Cat. No. B1284221
CAS RN: 33675-83-1
M. Wt: 64.1 g/mol
InChI Key: DLFVBJFMPXGRIB-OMNVKBNWSA-N
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Description

Acetamide-d5 is a deuterated form of acetamide, which is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid and has a wide range of applications in various fields, including organic synthesis and pharmaceuticals. The deuterated form implies that the hydrogen atoms (protons) are replaced with deuterium, an isotope of hydrogen, which can be useful in various types of spectroscopic studies.

Synthesis Analysis

The synthesis of acetamide derivatives has been explored in several studies. For instance, a facile method for synthesizing 3-acetamido-5-acetylfuran from N-acetyl-D-glucosamine using commercially available aluminum salts has been reported, which could potentially be adapted for the synthesis of deuterated acetamides . Additionally, the synthesis of acetamide derivatives with potential analgesic activities has been investigated, where acetamide derivatives were obtained through nucleophilic substitution reactions . These methods could be relevant for the synthesis of Acetamide-d5 by incorporating deuterium at appropriate steps.

Molecular Structure Analysis

The molecular structure of acetamide has been studied extensively. Gas electron diffraction studies have provided bond distances and angles for acetamide, which include C–C, C–N, C=O, and N–H bond lengths, as well as the angles formed between these bonds 10. These structural parameters are crucial for understanding the behavior of acetamide and its deuterated form in various environments.

Chemical Reactions Analysis

Acetamide is involved in various chemical reactions. For example, the reaction of hydrogen atoms with acetamide in a para-hydrogen matrix has been studied, leading to the formation of the 2-amino-2-oxoethyl radical and subsequent photolysis to form ketene . This indicates that acetamide can participate in hydrogen abstraction reactions, which could be relevant for the chemical behavior of Acetamide-d5.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide have been characterized through thermodynamic studies, which include phase behavior, vapor pressure measurements, and heat capacities of liquid and crystalline phases . The interaction of acetamide with water molecules has also been analyzed, revealing the structure of hydrogen-bonded complexes and providing insights into the hydrogen bonding capabilities of acetamide . Additionally, the liquid structure of acetamide has been described using x-ray scattering, which found an average of two H-bonds per molecule . These studies contribute to a comprehensive understanding of the physical and chemical properties of acetamide, which can be extrapolated to its deuterated counterpart.

Scientific Research Applications

Bilirubin Estimation

Acetamide has been utilized as an accelerator in the reaction between free bilirubin and diazotized sulfanilic acid, leading to a simple, sensitive, and linear method for serum bilirubin estimation. This method does not require excessive dilution or protein precipitation, making it efficient for clinical chemistry (Boutwell, 1964).

Biological Effects and Solvent Properties

Acetamide and its derivatives, particularly DMAC and DMF, have been extensively studied for their solvent properties and biological effects. These compounds are rapidly absorbed through biological membranes and metabolized, indicating a primary target organ of the liver in cases of acute high-level exposure. They also exhibit embryotoxicity at high doses and potential as a cancer chemotherapeutic agent (Kennedy, 1986).

Hindered Internal Rotation and Intermolecular Interactions

Studies on (15N)acetamide in various solvents have provided insights into the hindered rotation about the central CN bond and intermolecular interactions. These studies are important for understanding solvent-amide and amide-amide specific hydrogen bonding interactions (Umemoto & Ouchi, 1981).

Thermal Properties

Research has been conducted on the thermal properties of acetamide, showing its potential as a latent heat storage material. This is significant for applications in energy storage and thermal management (Emons, Naumann, Jahn, & Flammersheim, 1986).

Thermodynamic Study

An extensive thermodynamic study of acetamide and its derivatives has been presented, focusing on phase behavior, vapor pressures, and heat capacities. This is crucial for understanding the molecular interactions and thermodynamic properties of these compounds (Štejfa et al., 2020).

Acetamide in Interstellar Medium

The formation of acetamide in the interstellar medium, being a precursor for amino acids, has been studied. This research is key in astrochemistry and understanding chemical processes in space (Foo et al., 2018).

Exposure Assessment in Food

Studies on the exposure of acetamide in various food products, such as milk, beef, and coffee, have been conducted. This is important for understanding the levels of acetamide in our diet and its potential health implications (Vismeh et al., 2017).

Protonation in Superacidic Solutions

Research on the protonation of acetamide in superacidic solutions has been done, providing insights into chemical structures and molecular interactions. This is beneficial for understanding the behavior of acetamide under extreme conditions (Axhausen et al., 2013).

Palladium-Catalyzed C-C-Coupling Reactions

Acetamide group's role in regioselective oxidative ortho-C-H activation reactions, like Pd-catalyzed acylation, highlights its utility in organic chemistry and synthesis (Schmidt et al., 2015).

Drug Substance Analysis

Acetamide's role in the analysis of pharmaceutical drug substances has been studied, demonstrating its importance in the quality control of medicinal products (Rajana et al., 2019).

Thermal Stability in Energy Storage

The thermal stability of acetamide and its suitability as a phase change material (PCM) for latent heat storage systems have been explored. This is particularly significant for sustainable energy applications (Brahma, Narzary, & Baruah, 2020).

Hepatitis C Virus Inhibition

Acetamide derivatives have been identified as inhibitors of the hepatitis C virus, showcasing its potential in antiviral research and therapy (Beaulieu et al., 2010).

Electrochemical Study in Pharmaceuticals

The use of acetamide in the electrochemical study and analysis of pharmaceutical formulations, specifically paracetamol, has been researched, underlining its role in analytical chemistry (Fanjul-Bolado et al., 2009).

Effect on Memory and Glutamatergic System

Studies on the impact of Acetamiprid, a derivative of acetamide, on spatial memory and the hippocampal glutamatergic system have been conducted, highlighting its neurological effects (Shamsi et al., 2021).

Risk Assessment in Food Contamination

Toxicogenomic approaches have been used for risk assessment of acetamide as a food contaminant, important for food safety and public health (Nault et al., 2019).

Industrial-Level Production of D-(−)-Acetoin

Systematic metabolic engineering of Corynebacterium glutamicum for the production of D-(−)-acetoin, a high-value-added industrial product, has been explored. This is significant for biotechnological applications and green chemistry (Mao et al., 2017).

Analgesic Activity of Derivatives

Research on the synthesis and analgesic activity of acetamide derivatives provides insights into their potential use in pain management and pharmaceutical development (Kaplancıklı et al., 2012).

Environmental Toxicology Update

An update on the biological effects and environmental toxicology of acetamide and its derivatives has been published, important for understanding their impact on environmental health (Kennedy, 2001).

Safety And Hazards

Acetamide is suspected of causing cancer . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, ingestion, and inhalation . It should not get in eyes, on skin, or on clothing .

Future Directions

The future development directions of electrocatalytic urea synthesis are prospected . The electrocatalytic C–N coupling reaction realizes the efficient resource utilization and provides guidance and reference for molecular coupling reactions .

properties

IUPAC Name

N,N,2,2,2-pentadeuterioacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFVBJFMPXGRIB-OMNVKBNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583752
Record name (~2~H_5_)Acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide-d5

CAS RN

33675-83-1
Record name (~2~H_5_)Acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
D Gazala Bari, K Saravanan… - International Journal of …, 2019 - papers.ssrn.com
In this proposal research work aryl piperazine derivatives will be synthesised because aryl piperazine currently the most important building blocks in drug discovery with a high number …
Number of citations: 2 papers.ssrn.com
DG Bari, K Saravanan, R Ahmad - 2019 - academia.edu
In this proposal research work aryl piperazine derivatives will be synthesised because aryl piperazine currently the most important building blocks in drug discovery with a high number …
Number of citations: 0 www.academia.edu
ML Liu, WY Li, HL Fang, YX Ye, SY Li… - …, 2022 - Wiley Online Library
Thirty‐eight disulfides containing N‐arylacetamide were designed and synthesized in an effort to develop novel urease inhibitors. Biological evaluation revealed that some of the …
AC Shaikh, C Chen - … : The Official Journal of the International …, 2008 - Wiley Online Library
… Synthesis of N-[3-(3-dimethylamino-acryloyl)-phenyl]-N-ethylacetamide-d5 (12): A mixture of N-[3-(3-dimethylamino-acryloyl)-phenyl]-acetamide (11) (2.28g, 9.8mmol) and sodium …
L Landemaine, G Da Costa, E Fissier… - Frontiers in …, 2023 - frontiersin.org
Staphylococcus epidermidis is a commensal bacterium ubiquitously present on human skin. This species is considered as a key member of the healthy skin microbiota, involved in the …
Number of citations: 2 www.frontiersin.org
APG Nikalje, D Deshpande… - European Journal of …, 2012 - researchgate.net
A series of novel 2, 4-thiazolidinedione derivatives 2-{4-[(E)-(2, 4-dioxo-1, 3-thiazolidin-5-ylidene) methyl] phenoxy}-N-(substituted phenyl) acetamides d (1-12) have been …
Number of citations: 21 www.researchgate.net
B Péret, AM Middleton, AP French, A Larrieu… - Molecular systems …, 2013 - embopress.org
In Arabidopsis, lateral roots originate from pericycle cells deep within the primary root. New lateral root primordia (LRP) have to emerge through several overlaying tissues. Here, we …
Number of citations: 122 www.embopress.org
GG Malik, PC Patel, J Tailor, SK Zadafiya - Inter Res J Nat App Sci, 2014 - academia.edu
Different substituted monoazo disperse dyes from N 4-(5-methyl-1, 3-thiazol-2-yl)-1, 3-thiazole-2, 4-diamine have been synthesized, the condensation of 5-methyl 2-amino thiazole with …
Number of citations: 1 www.academia.edu
AK Alnomsy - 2012 - core.ac.uk
This thesis describes a new microwave-assisted method for the synthesis of polydeuterated anilines and pyridines. The microwave mediated deuteration of aniline derivatives both with …
Number of citations: 0 core.ac.uk
W Wei, Q Liu, ZZ Li, WK Shi, X Fu, J Liu, X Zhu… - European Journal of …, 2017 - Elsevier
Tyrosyl-tRNA synthetase (TyrRS) is an aminoacyl-tRNA synthetase family protein that possesses an essential role in bacterial protein synthesis. The synthesis, structure-activity …
Number of citations: 7 www.sciencedirect.com

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